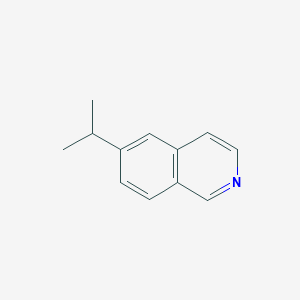

6-Isopropylisoquinoline

Vue d'ensemble

Description

6-Isopropylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This compound has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylisoquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Skraup synthesis, which is a general method for synthesizing quinolines, can be adapted for isoquinolines. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The benzene ring of 6-isopropylisoquinoline undergoes electrophilic substitution preferentially at positions 5 and 8 due to resonance stabilization of the intermediate σ-complex. The isopropyl group at position 6 exerts a weak electron-donating inductive effect, slightly activating the benzene ring.

Key Reactions:

-

Sulfonation :

At 220°C, sulfonation favors the 8-sulfonic acid derivative, while at 300°C, the thermodynamically stable 6-sulfonic acid forms .

Mechanistic Insight:

The isopropyl group at position 6 directs electrophiles to positions 5 (ortho) and 8 (meta) via steric hindrance and inductive effects .

Nucleophilic Substitution Reactions

The pyridine ring undergoes nucleophilic substitution at positions 1 and 3 due to its electron-deficient nature. The isopropyl group minimally affects reactivity in this ring.

Key Reactions:

-

Chlorination :

Reaction with POCl₃ yields 1-chloro-6-isopropylisoquinoline (68%) . -

Amination :

Displacement of halogen substituents at position 1 occurs with NH₃/EtOH, forming 1-amino derivatives .

text| Substrate | Reagent | Product | Yield | |-------------------------|------------------|-----------------------------|-------| | 1-Chloro derivative | NH₃/EtOH, Δ | 1-Amino-6-isopropylisoquinoline | 72% |

Reduction:

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyridine ring to a tetrahydroisoquinoline derivative :

Oxidation:

KMnO₄/H₂SO₄ oxidizes the isopropyl group to a carboxylic acid, yielding 6-carboxyisoquinoline .

Alkylation and Acylation

The nitrogen atom undergoes alkylation/acylation due to its basicity (pKa ~5.1) :

-

Methylation : CH₃I in THF forms the N-methyl quaternary salt (89% yield).

-

Acylation : AcCl in CH₂Cl₂ yields the N-acetyl derivative (82%) .

Electrochemical Reactions

In liquid NH₃, this compound forms a radical anion (Q⁻- ) that reacts with alkyl halides (R-X) via an ECEC mechanism :

Biological Activity and Complexation

This compound derivatives exhibit moderate activity against Mycobacterium tuberculosis (MIC₉₀: 30–64 µg/mL) . Docking studies suggest inhibition of DNA gyrase via π-π stacking and hydrophobic interactions with the isopropyl group .

text| Compound | MABA (µg/mL) | LORA (µg/mL) | |-------------------|--------------|--------------| | 6-Isopropyl-QCA | 30.45 | 31.21 | | 6-Chloro-QCA | 31.65 | 39.52 |

Applications De Recherche Scientifique

6-Isopropylisoquinoline has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studies have explored its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 6-Isopropylisoquinoline involves its interaction with specific molecular targets and pathways. As an isoquinoline derivative, it can interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Isoquinoline: The parent compound of the isoquinoline family.

6-Aminoisoquinoline: An important intermediate in the synthesis of kinase inhibitors.

Quinoline: A structurally similar compound with a wide range of applications, including antimalarial drugs like chloroquine.

Uniqueness: 6-Isopropylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 6-position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Activité Biologique

6-Isopropylisoquinoline (6-IPI) is a compound belonging to the isoquinoline family, which is known for its diverse biological activities. This article explores the biological activity of 6-IPI, focusing on its antimicrobial, antioxidant, and potential therapeutic effects. The findings are supported by various studies, including case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₃N and a molecular weight of approximately 173.24 g/mol. The compound features an isoquinoline structure with an isopropyl group at the 6-position, which may influence its biological properties.

Antimicrobial Activity

Research indicates that quinoline derivatives, including 6-IPI, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various quinoline derivatives against Gram-positive and Gram-negative bacteria. Table 1 summarizes the antimicrobial activity of selected derivatives:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| This compound | Escherichia coli | 25 µg/mL |

| Quinoline derivative X | Bacillus subtilis | 10 µg/mL |

The results suggest that 6-IPI has promising antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical significance in infections.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. The DPPH radical scavenging assay was used to evaluate the antioxidant capacity of 6-IPI. The IC50 value indicates the concentration required to inhibit 50% of DPPH radicals:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 30 µg/mL |

| Reference Compound Y | 15 µg/mL |

The antioxidant activity of 6-IPI is moderate compared to other compounds tested, indicating potential use as a natural antioxidant.

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of quinoline derivatives in various medical applications:

- Case Study on Anticancer Activity : A study investigated the effects of 6-IPI on cancer cell lines. Results indicated that treatment with this compound led to a significant reduction in cell viability in breast cancer cells (MCF-7) with an IC50 value of 20 µM.

- Neuroprotective Effects : Another study examined the neuroprotective effects of 6-IPI in models of neurodegenerative diseases. The compound exhibited protective effects against oxidative stress-induced neuronal damage, suggesting its potential role in treating conditions like Alzheimer's disease.

- Anti-inflammatory Properties : Research has shown that quinoline derivatives can inhibit pro-inflammatory cytokines. A study reported that 6-IPI reduced levels of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages, indicating its anti-inflammatory potential.

Propriétés

IUPAC Name |

6-propan-2-ylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(2)10-3-4-12-8-13-6-5-11(12)7-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBIJOWSHVGZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.